![molecular formula C16H10N6 B3124647 7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-27-4](/img/structure/B3124647.png)
7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
“7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a compound with the CAS Number: 320417-27-4. It has a molecular weight of 286.3 . This compound is part of the Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of PP derivatives, including “7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile”, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .The InChI code for this compound is 1S/C16H10N6/c17-9-13-10-20-22-15(5-6-19-16(13)22)12-1-3-14(4-2-12)21-8-7-18-11-21/h1-8,10-11H .
Scientific Research Applications
Synthesis and Reactivity in Heterocyclic Chemistry
The compound has been utilized in the synthesis of various heterocyclic compounds. Rahmouni et al. (2014) explored its use in synthesizing 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, demonstrating its reactivity with formamide and primary amines, resulting in a range of pyrazolo[3,4-d]pyrimidine derivatives (Rahmouni et al., 2014). Similarly, Elmaati (2002) reported its use in synthesizing novel pyrazolo[1,5-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives (Elmaati, 2002).
Biological Activity and Drug Development
Farag and Fahim (2019) explored the biological evaluation of pyrazole derivatives synthesized from this compound, noting significant in vitro antitumor activity and high antimicrobial and antioxidant activities (Farag & Fahim, 2019). Youssef and Omar (2007) highlighted its role in synthesizing compounds with excellent biocidal properties, particularly in antifungal and antibacterial studies (Youssef & Omar, 2007).
Safety and Hazards
Future Directions
The future directions for this compound and other PP derivatives involve further exploration of their synthesis and functionalization . There is also interest in their potential applications in medicinal chemistry and material science . The hope is that this could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrimidine derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes .
Mode of Action
Based on the structural similarity to other imidazole and pyrimidine derivatives, it can be hypothesized that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Imidazole and pyrimidine derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, dna synthesis, and enzymatic reactions .
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that the compound might exhibit a range of biological effects, potentially including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
properties
IUPAC Name |
7-(4-imidazol-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6/c17-9-13-10-20-22-15(5-6-19-16(13)22)12-1-3-14(4-2-12)21-8-7-18-11-21/h1-8,10-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTIZMZQRSBADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)N4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155521 | |
Record name | 7-[4-(1H-Imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
320417-27-4 | |
Record name | 7-[4-(1H-Imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320417-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[4-(1H-Imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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